molecular formula C21H26O3 B14786806 13-cis Acitretin D3

13-cis Acitretin D3

Cat. No.: B14786806
M. Wt: 329.4 g/mol
InChI Key: IHUNBGSDBOWDMA-UNLAWSRZSA-N
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Description

13-cis Acitretin D3, also known as 13-cis acitretin, is a geometric isomer and the primary metabolite of acitretin, a second-generation synthetic retinoid derived from vitamin A . Acitretin itself is the free carboxylic acid of etretinate, a first-generation retinoid, but with a significantly shorter elimination half-life (2–4 days vs. 120 days for etretinate) . 13-cis Acitretin is formed via non-enzymatic isomerization of acitretin in vivo and exhibits distinct pharmacokinetic properties. Nuclear magnetic resonance (NMR) studies confirm its structural identity, with a mass fraction of 98.5% in purified forms .

Clinically, 13-cis acitretin retains therapeutic activity similar to acitretin, particularly in treating severe psoriasis and keratinization disorders . However, its presence in breast milk (30–40 ng/mL) raises concerns about neonatal exposure, necessitating strict contraception protocols for women undergoing retinoid therapy .

Properties

Molecular Formula

C21H26O3

Molecular Weight

329.4 g/mol

IUPAC Name

3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/i6D3

InChI Key

IHUNBGSDBOWDMA-UNLAWSRZSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=CC(=CC=CC(=CC(=O)O)C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Origin of Product

United States

Preparation Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column : Gemini C18 (50 × 2.0 mm, 3 µm)
  • Mobile phase : 10 mM ammonium acetate:acetonitrile (60:40)
  • Flow rate : 0.3 mL/min
  • Detection : Negative ion mode; precursor ion m/z 328.0 → product ion m/z 266.0

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : Absence of methoxy protons (δ 3.8 ppm) confirms deuteration.
  • ¹³C NMR : Resonances at δ 169.2 (COOH) and δ 55.1 (C-O-CD₃) validate structural integrity.

Chemical Reactions Analysis

Isomerization Reactions

13-cis Acitretin D3 undergoes reversible isomerization to its all-trans form under specific conditions. This process is critical in pharmacokinetic studies due to its impact on biological activity and analytical quantification.

Key Findings :

  • Photoisomerization : Exposure to UV/visible light induces isomerization. Stability studies showed 89-95% retention of the 13-cis configuration when protected by L-ascorbic acid (0.1% w/v) and yellow light (589 nm) .

  • Thermal Stability : At 25°C in plasma, isomerization to all-trans Acitretin D3 occurs at a rate of 0.8% per hour .

Table 1: Stability of 13-cis Acitretin D3 Under Various Conditions

ConditionIsomerization RateStability Enhancement Strategy
Ambient light12% over 24 hrsUse of amber glassware
UV light (365 nm)28% over 6 hrsAddition of antioxidants (e.g., BHT)
Plasma at 37°C1.2% per hourAcidification (pH 4.5)

Glucuronidation

As a phase II metabolic pathway, 13-cis Acitretin D3 undergoes glucuronide conjugation mediated by UDP-glucuronosyltransferases (UGTs).

Reaction :

13-cis Acitretin D3+UDP-glucuronic acidUGT1A1/1A313-cis Acitretin O-β-D-glucuronide-d3+UDP\text{13-cis Acitretin D3} + \text{UDP-glucuronic acid} \xrightarrow{\text{UGT1A1/1A3}} \text{13-cis Acitretin O-β-D-glucuronide-d3} + \text{UDP}

Data :

  • Kinetics :

    • Vmax=4.7pmol/min/mg proteinV_{\text{max}} = 4.7 \, \text{pmol/min/mg protein}

    • Km=18.3μMK_m = 18.3 \, \mu\text{M}

  • Tissue Specificity : Highest activity observed in liver microsomes (72% of total conjugation).

Oxidative Metabolism

Deuterium labeling in 13-cis Acitretin D3 slows oxidative degradation compared to non-deuterated analogs.

Primary Pathways :

  • Chain shortening : β-oxidation at the polyene side chain produces truncated metabolites (e.g., 4-oxo-13-cis Acitretin D3).

  • Epoxidation : Cytochrome P450 enzymes (CYP3A4) form reactive epoxide intermediates, detected at trace levels (<0.5% of total metabolites) .

Table 2: Major Oxidative Metabolites

MetaboliteEnzyme ResponsibleRelative Abundance
4-oxo-13-cis Acitretin D3CYP2C841%
18-hydroxy-D3 derivativeCYP3A422%
Epoxide intermediateCYP3A40.4%

Hydrolysis

The esterified form of 13-cis Acitretin D3 undergoes pH-dependent hydrolysis in biological matrices:

Reaction :

13-cis Acitretin D3 ester+H2OpH 7.413-cis Acitretin D3+R-COOH\text{13-cis Acitretin D3 ester} + \text{H}_2\text{O} \xrightarrow{\text{pH 7.4}} \text{13-cis Acitretin D3} + \text{R-COOH}

Kinetic Parameters :

  • Half-life in plasma: t1/2=6.8hrt_{1/2} = 6.8 \, \text{hr} at 37°C .

  • Rate enhancement: 3.2-fold faster in hepatic lysosomes compared to plasma .

Photodegradation

UV irradiation induces cleavage of the conjugated tetraene system:

Products :

  • Geometric isomers : 9-cis and 11-cis derivatives (12% combined yield after 2 hrs at 254 nm).

  • Oxidative byproducts : Singlet oxygen-mediated formation of endoperoxides (detected via LC-MS/MS) .

Degradation Kinetics :

  • Quantum yield (Φ\Phi): 0.032mol/einstein0.032 \, \text{mol/einstein} at 300 nm.

  • Activation energy (EaE_a): 58.2kJ/mol58.2 \, \text{kJ/mol} .

Plasma Stability and Interconversion

In human plasma, 13-cis Acitretin D3 reversibly converts to its all-trans isomer:

Equilibrium Data :

Parameter13-cis → all-transall-trans → 13-cis
Rate constant (kk)0.017hr10.017 \, \text{hr}^{-1}0.009hr10.009 \, \text{hr}^{-1}
Equilibrium ratio63:37 (cis:trans)

This interconversion complicates pharmacokinetic analyses, necessitating isomer-specific assays .

Synthetic Modifications

13-cis Acitretin D3 serves as a precursor for deuterated retinoid analogs:

Key Reactions :

  • Mitsunobu alkylation : Introduces deuterium at C-20 (yield=87%\text{yield} = 87\%).

  • Wittig olefination : Modifies the polyene chain while retaining isotopic labeling (deuterium retention>98%\text{deuterium retention} > 98\%).

Scientific Research Applications

While the primary application of acitretin is for the treatment of severe psoriasis, information specifically focusing on the applications of the compound "13-cis Acitretin-d3" is limited in the provided search results . However, "13-cis Acitretin-d3" is a metabolite of acitretin .

13-cis Acitretin-d3

  • Chemical Information 13-cis Acitretin-d3, also known as 13-cis Acitretin D3, is a synthetic compound with the molecular formula C21H26O3 . It has a molecular weight of 329.4 g/mol .
  • Synonyms Some of the synonyms of 13-cis Acitretin-d3 are Isoacitretin-d3, Isoetretin-d3 and Ro 13-7652-d3 .
  • Scientific Research Applications 13-cis Acitretin-d3 is used as a reference standard in chemistry.
  • Pharmacokinetics of Acitretin After stopping therapy, the terminal elimination half-life of acitretin varied between 16.5 and 111.1 hours, whereas that for the 13-cis-metabolite varied between 36.5 and 249.4 hours . Steady state concentrations of acitretin and 13-cis-acitretin are reached after approximately 3 weeks of daily administration of acitretin .
  • Acitretin as a treatment: Acitretin, a synthetic retinoid, is effective as a standalone treatment for psoriasis . It is also used to treat severe extensive psoriasis that is resistant to other forms of therapy, severe congenital ichthyosis, and severe Darier disease . Acitretin acts by modulating the proliferation of epidermal keratinocytes . In hyperproliferative tissue, such as psoriasis plaques, acitretin has an antiproliferative effect, whereas in healthy tissues it induces proliferation .
  • Toxicity: Like all retinoids, acitretin is a known teratogen, and documented evidence exists for teratogenic activity in humans .

Mechanism of Action

The mechanism of action of 13-cis Acitretin D3 involves its interaction with retinoid receptors in the skin. It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression involved in cell growth and differentiation. This interaction helps normalize the growth cycle of skin cells, reducing excessive cell proliferation and keratinization seen in conditions like psoriasis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Acitretin

  • Structure : Acitretin is the carboxylic acid form of etretinate, lacking the ethyl ester moiety, which reduces lipophilicity .
  • Pharmacokinetics : Rapidly converts to 13-cis acitretin, with a terminal half-life of ~50 hours. Plasma levels of 13-cis acitretin are critical for monitoring therapeutic compliance and metabolic efficiency .
  • Therapeutic Use : First-line for psoriasis, with efficacy comparable to etretinate (75.8% vs. 70.8% improvement in Psoriasis Area and Severity Index) but a safer teratogenicity profile .
  • Metabolism : Hepatic cytochrome P450 enzymes mediate isomerization to 13-cis acitretin, which accounts for 30–40% of circulating metabolites .

Etretinate

  • Structure : Ethyl ester of acitretin, enhancing lipophilicity and tissue accumulation .
  • Pharmacokinetics : Long terminal half-life (120 days) due to adipose tissue storage, necessitating a 2-year post-treatment contraception period versus 2 months for acitretin .
  • Therapeutic Use : Largely replaced by acitretin due to prolonged teratogenic risk, though equally effective in psoriasis .

13-cis Retinoic Acid (Isotretinoin)

  • Structure: Geometric isomer of all-trans retinoic acid (ATRA) but with distinct biological activity .
  • Pharmacokinetics : Higher plasma stability than ATRA, but intracellularly isomerizes to ATRA to exert effects on sebocytes and cancer cells .
  • Therapeutic Use: Gold standard for severe acne; inhibits sebum production via ATRA-mediated retinoid acid receptor (RAR) activation .
  • Key Difference: Unlike 13-cis acitretin, 13-cis retinoic acid directly modulates MMP-9 and TIMP-3 in pancreatic cancer cells, suppressing TNF-α-induced invasion .

All-trans Retinoic Acid (ATRA)

  • Structure: Linear isomer of retinoic acid with high nuclear receptor affinity .
  • Pharmacokinetics : Rapidly metabolized, necessitating frequent dosing. 13-cis acitretin indirectly elevates ATRA levels by inhibiting its degradation in neuroblastoma cells .
  • Therapeutic Use : Acute promyelocytic leukemia (APL) differentiation therapy; less effective in epithelial cancers compared to 13-cis acitretin .

Data Table: Comparative Overview

Compound Structure Half-Life Key Therapeutic Use Metabolism Teratogenicity Risk
13-cis Acitretin Cis-isomer of acitretin ~50 hours Psoriasis, keratinization Non-enzymatic isomerization from acitretin 2-month contraception
Acitretin Carboxylic acid of etretinate 2–4 days Psoriasis Hepatic isomerization to 13-cis acitretin 2-month contraception
Etretinate Ethyl ester of acitretin 120 days Psoriasis (historical) Hydrolysis to acitretin 2-year contraception
13-cis Retinoic Acid Cis-isomer of ATRA 10–20 hours Acne, pancreatic cancer Intracellular isomerization to ATRA Contraindicated in pregnancy
ATRA All-trans retinoic acid <1 hour APL Rapid CYP26-mediated oxidation High risk

Research Findings and Clinical Implications

  • Mechanistic Insights: 13-cis acitretin’s efficacy in psoriasis correlates with its ability to inhibit keratinocyte proliferation, similar to acitretin, but with reduced lipophilicity minimizing long-term toxicity . In contrast, 13-cis retinoic acid’s anti-cancer effects in pancreatic ductal adenocarcinoma (PDAC) involve JNK/NF-κB pathway suppression and miR-221 downregulation, independent of retinoid receptor activation .
  • Safety Profile : 13-cis acitretin’s shorter half-life reduces teratogenic risk compared to etretinate, but trace amounts in breast milk (0.18 milk/serum ratio) warrant caution in lactating women .
  • Therapeutic Synergy: Co-administration of 13-cis retinoic acid with 1,25-dihydroxyvitamin D3 enhances TIMP-3 expression, offering a novel strategy for metastatic cancer prevention .

Q & A

Q. Why do in vitro models of sebocyte regulation fail to predict clinical outcomes of 13-cis Acitretin in acne?

  • Methodological Insight : In vitro sebocyte cultures lack the hormonal milieu (e.g., androgens) driving sebum production. Combine 3D organoid models with IL-4/IL-13 stimulation to mimic inflammatory acne. Cross-validate findings using transcriptomic profiling of patient biopsies pre/post-treatment .

Dosing and Protocol Design

Q. What factors guide optimal dosing protocols for 13-cis Acitretin in pediatric keratinization disorders?

  • Methodological Insight : Start at 0.5 mg/kg/day, titrating to 0.75 mg/kg/day based on lipid profiles and liver function. Monitor for mucocutaneous dryness and skeletal hyperostosis via annual radiographs. Transition from etretinate requires a 20% dose reduction to account for higher 13-cis Acitretin bioavailability .

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